molecular formula C17H25NO4 B259604 N-[4-(pentyloxy)benzoyl]valine

N-[4-(pentyloxy)benzoyl]valine

Cat. No.: B259604
M. Wt: 307.4 g/mol
InChI Key: HHFZQEVZQYBHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pentyloxy)benzoyl]valine is a secondary carboxamide compound with the molecular formula C17H25NO4 and a molecular weight of 307.4 g/mol. This compound is known for its unique structure, which includes a pentoxyphenyl group and a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pentyloxy)benzoyl]valine typically involves the reaction of 4-pentoxybenzaldehyde with 3-methyl-2-aminobutanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pentyloxy)benzoyl]valine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(pentyloxy)benzoyl]valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(pentyloxy)benzoyl]valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-methyl-2-oxobutyrate
  • α-Ketoisovaleric acid sodium salt
  • 2-Keto-3-methylbutyric acid sodium salt
  • 3-Methyl-2-oxobutanoic acid sodium salt
  • 3-Methyl-2-oxobutyric acid sodium salt
  • Ketovaline sodium salt

Uniqueness

N-[4-(pentyloxy)benzoyl]valine is unique due to its specific structure, which includes a pentoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-2-[(4-pentoxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C17H25NO4/c1-4-5-6-11-22-14-9-7-13(8-10-14)16(19)18-15(12(2)3)17(20)21/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

HHFZQEVZQYBHAR-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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